2-(4-ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide
Description
This compound features a 4-ethoxyphenyl acetamide core linked to a substituted oxolane (tetrahydrofuran) moiety via a methyl bridge. The oxolane ring is functionalized at the 3-position with a 2-hydroxyethoxy group, imparting both hydrophilicity and conformational flexibility.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-2-22-15-5-3-14(4-6-15)11-16(20)18-12-17(23-10-8-19)7-9-21-13-17/h3-6,19H,2,7-13H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSWIGHKBXORBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2(CCOC2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide involves multiple steps. One common synthetic route starts with the preparation of 4-ethoxyphenylacetic acid, which is then reacted with appropriate reagents to introduce the oxolan-3-ylmethyl group. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions and optimizing conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide involves its interaction with specific molecular targets. These interactions can lead to the modulation of biochemical pathways, influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues from Indazole-Based Acetamides ()
Compounds such as N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide (4b) and 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b) share the 2-(4-ethoxyphenyl)acetamide backbone but diverge in their heterocyclic substituents. Key differences include:
- Substituents: The oxolane’s 2-hydroxyethoxy group introduces polarity, contrasting with the bromo or fluorophenylamino groups in indazole analogs, which modulate electronic and steric effects .
Morpholinone-Based Acetamides ()
Compounds like 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide exhibit a morpholinone ring instead of oxolane. Key distinctions include:
- Ring Electronics: Morpholinone’s lactam moiety introduces hydrogen-bonding sites absent in the oxolane system.
- Synthetic Routes: The target compound’s synthesis likely involves etherification and amidation steps, whereas morpholinone analogs require acetylation and sulfonylation under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .
Tetrahydrofuran Derivatives ()
The compound (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide (3) shares a tetrahydrofuran substructure but incorporates a sulfamoyl group. Notable contrasts:
- Synthesis : Compound 3 is synthesized via acetylation of sulfanilyl chloride, differing from the target’s likely coupling or alkylation steps .
Research Findings and Implications
- Synthetic Challenges : The target compound’s oxolane-ether linkage may require regioselective etherification, contrasting with indazole analogs that employ Pd-catalyzed cross-coupling (e.g., 5b synthesis using Pd₂(dba)₃) .
- Physicochemical Properties: The hydroxyethoxy group in the target compound could improve aqueous solubility compared to bromo- or fluoro-substituted indazoles, as evidenced by morpholinone analogs with logP values influenced by polar substituents .
- Biological Relevance : While anti-proliferative activity is reported for indazole-acetamides (), the target’s oxolane moiety may confer distinct pharmacokinetic profiles, warranting further evaluation .
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is , with a molar mass of approximately 295.35 g/mol. The structure features an ethoxyphenyl group, an oxolane moiety, and an acetamide functional group, which may contribute to its biological activity.
The biological activity of 2-(4-ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide has been investigated in various contexts:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain bacterial strains. This is hypothesized to be due to the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This could be beneficial in conditions characterized by chronic inflammation.
- Antioxidant Properties : The presence of phenolic structures in its composition suggests potential antioxidant activity, which can mitigate oxidative stress in biological systems.
Study 1: Antimicrobial Effects
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various acetamides, including our compound of interest. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 20 µg/mL, suggesting significant antibacterial potential .
Study 2: Anti-inflammatory Activity
In another investigation, the compound was tested for its ability to inhibit the production of TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages. The findings showed a reduction in TNF-alpha levels by approximately 40% at a concentration of 50 µM, indicating promising anti-inflammatory properties .
Research Findings
| Activity Type | Test Organism/Model | Concentration | Effect Observed |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 20 µg/mL | Significant growth inhibition |
| Anti-inflammatory | Macrophage model | 50 µM | 40% reduction in TNF-alpha levels |
| Antioxidant | DPPH assay | 100 µg/mL | Scavenging activity noted |
Q & A
Basic Research Questions
What are the recommended synthetic routes for 2-(4-ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide?
A multi-step synthesis is typically employed, involving:
- Amide coupling : Use of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in DMF to form the acetamide bond. For example, a primary amine (e.g., [3-(2-hydroxyethoxy)oxolan-3-yl]methylamine) reacts with 2-(4-ethoxyphenyl)acetic acid derivatives .
- Protection/deprotection strategies : Hydroxyethoxy groups may require temporary protection (e.g., acetyl or tert-butyldimethylsilyl groups) during synthesis to prevent side reactions .
- Purification : Silica gel chromatography with gradients of MeOH in CH₂Cl₂ (0–8%) followed by recrystallization from ethyl acetate is common .
Key challenges : Competing side reactions (e.g., over-acylation) and ensuring regioselectivity in the oxolane ring substitution.
How can researchers validate the structural identity of this compound?
Combined spectroscopic and chromatographic methods are essential:
- 1H/13C NMR : Confirm the presence of characteristic signals, such as:
- Mass spectrometry (ESI/APCI+) : Look for [M+H]⁺ and [M+Na]⁺ adducts. For example, a molecular ion at m/z 347 (M+H) with isotopic patterns confirming halogen-free composition .
- HPLC purity : Use reverse-phase C18 columns with UV detection (λmax ~255 nm) and methods adapted from related acetamide purity protocols .
Advanced Research Questions
What experimental design considerations are critical for studying structure-activity relationships (SAR) of this compound?
- Variable substituent libraries : Synthesize analogs with modifications to:
- Biological assay standardization : Use randomized block designs with split-split plots for dose-response studies, ensuring statistical power through ≥4 replicates per condition .
- Data contradiction resolution : If bioactivity conflicts arise (e.g., inconsistent IC₅₀ values), validate via orthogonal assays (e.g., SPR binding vs. cell viability) and recheck synthetic intermediates for impurities .
How can researchers address stability and degradation issues during storage?
- Forced degradation studies : Expose the compound to:
- Acidic/basic conditions (0.1M HCl/NaOH at 40°C for 24h).
- Oxidative stress (3% H₂O₂).
- Photolysis (ICH Q1B guidelines).
- Analytical monitoring : Use LC-MS to identify degradation products (e.g., hydrolysis of the acetamide bond or oxidation of the ethoxy group) .
- Storage optimization : Store as a crystalline solid at -20°C under inert gas (N₂/Ar) to prevent hygroscopic degradation or oxidation .
What computational methods support mechanistic studies of this compound’s interactions?
- Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., enzymes or receptors). Focus on the acetamide’s hydrogen-bonding capacity and the ethoxyphenyl group’s hydrophobic interactions .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the oxolane ring and hydroxyethoxy side chain .
- QSAR modeling : Train models with descriptors like logP, polar surface area, and topological torsion indices to predict bioavailability or toxicity .
Methodological Notes
- Contradictions in evidence : Synthesis protocols for analogous compounds vary in reaction times (e.g., 3h vs. overnight stirring for amide coupling). Resolve by testing both conditions and monitoring reaction progress via TLC .
- Advanced purification : For enantiomeric resolution of the oxolane ring, consider chiral HPLC with amylose-based columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
